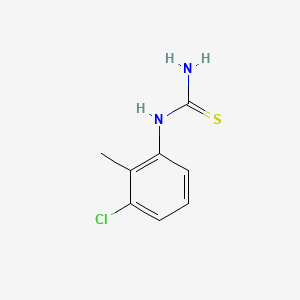

1-(3-クロロ-2-メチルフェニル)-2-チオ尿素

説明

The compound “1-(3-Chloro-2-methylphenyl)-2-thiourea” is a thiourea derivative. Thioureas are a class of organic compounds structurally similar to urea, except that the oxygen atom is replaced by a sulfur atom . They are involved in a wide range of chemical reactions and are commonly used in medicinal chemistry and drug discovery .

Synthesis Analysis

While specific synthesis methods for “1-(3-Chloro-2-methylphenyl)-2-thiourea” were not found, thiourea compounds are generally synthesized through the reaction of primary or secondary amines with an isothiocyanate .科学的研究の応用

ウレアーゼ阻害

1-(3-クロロ-2-メチルフェニル)-2-チオ尿素の最も顕著な用途の1つは、強力なウレアーゼ阻害剤としての用途です。ウレアーゼは、尿素を加水分解して二酸化炭素とアンモニアに変換する酵素であり、腎臓結石、消化性潰瘍、肝性昏睡など、さまざまな健康問題を引き起こす可能性があります。 この化合物は合成され、ジャックビーンウレアーゼ(JBU)に対するインビトロでの酵素阻害活性について評価され、IC50値が0.0019±0.0011〜0.0532±0.9951μMの範囲で、有意な阻害活性を示すことが明らかになりました .

医薬品化学

医薬品化学において、1-(3-クロロ-2-メチルフェニル)-2-チオ尿素のチオ尿素骨格は重要な役割を果たします。これは、潜在的な治療効果を持つ新規化合物を開発するためのバックボーンとして役立ちます。 この化合物の誘導体は、高収率で合成され、さまざまな分析技術によって特性評価されており、さらに薬剤開発に適していることを示しています .

計算化学

この化合物の誘導体は、生化学的評価のために計算化学的手法が用いられました。 これには、密度汎関数理論や抗酸化ラジカルスカベンジングアッセイが含まれ、化合物の分子レベルでの相互作用や抗酸化剤としての可能性を理解するために不可欠です .

分子シミュレーション

分子シミュレーションは科学研究において強力なツールであり、1-(3-クロロ-2-メチルフェニル)-2-チオ尿素誘導体は、高度な計算手法を用いた研究の一部となっています。 これらのシミュレーションは、新しい化学化合物を合理的設計するのに役立ち、実験的手法では得られない知見を提供します .

酵素阻害活性

合成された1-(3-クロロ-2-メチルフェニル)-2-チオ尿素のハイブリッドは、酵素阻害活性について評価されています。 これは、疾患に関連する特定の酵素を標的とする阻害剤の開発にとって非常に重要です .

化学合成

この化合物は、脂肪族および芳香族側鎖を持つさまざまなハイブリッドを合成するための出発物質として役立ちます。 これらのハイブリッドは、高収率で効率的に合成されており、化学合成における化合物の汎用性を示しています .

分析技術

1-(3-クロロ-2-メチルフェニル)-2-チオ尿素とその誘導体は、FT-IR、1H-NMR、13C-NMRなどのさまざまな分析技術を使用して特性評価されています。 これらの技術は、合成された化合物の化学構造を確認し、科学研究におけるそれらの用途にとって基本的なものです .

生化学的評価

この化合物は、酵素阻害剤としての有効性を確認するために、生化学的評価を受けています。 この評価は、創薬および開発プロセスにおける重要なステップです .

作用機序

Target of Action

The primary target of the compound 1-(3-Chloro-2-methylphenyl)-2-thiourea is the enzyme urease . Urease is an amidohydrolase enzyme that is responsible for fatal morbidities in the human body, such as catheter encrustation, encephalopathy, peptic ulcers, hepatic coma, kidney stone formation, and many others .

Mode of Action

The compound 1-(3-Chloro-2-methylphenyl)-2-thiourea interacts with its target, urease, by inhibiting its activity . This interaction results in the prevention of the conversion of urea to ammonia and carbon dioxide, which are the products of the urease-catalyzed reaction .

Biochemical Pathways

The inhibition of urease by 1-(3-Chloro-2-methylphenyl)-2-thiourea affects the urea cycle, a series of biochemical reactions that produce ammonia from urea . This disruption can lead to a decrease in the production of ammonia, potentially affecting various downstream processes such as the regulation of acid-base balance in the body .

Pharmacokinetics

The physicochemical properties of the compound, such as its solubility and stability, can influence its bioavailability .

Result of Action

The molecular and cellular effects of the action of 1-(3-Chloro-2-methylphenyl)-2-thiourea primarily involve the inhibition of urease activity. This can lead to a decrease in the production of ammonia, potentially affecting various cellular processes such as protein synthesis and energy metabolism .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 1-(3-Chloro-2-methylphenyl)-2-thiourea. For instance, the pH of the environment can affect the ionization state of the compound, potentially influencing its interaction with urease . Additionally, the presence of other substances, such as inhibitors or activators of urease, can also affect the action of the compound .

特性

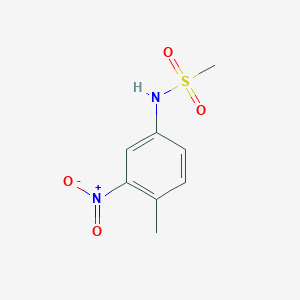

IUPAC Name |

(3-chloro-2-methylphenyl)thiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClN2S/c1-5-6(9)3-2-4-7(5)11-8(10)12/h2-4H,1H3,(H3,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHBGQCBZPGOVQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1Cl)NC(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30213868 | |

| Record name | Urea, 1-(3-chloro-o-tolyl)-2-thio- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30213868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

63980-70-1 | |

| Record name | N-(3-Chloro-2-methylphenyl)thiourea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=63980-70-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Urea, 1-(3-chloro-o-tolyl)-2-thio- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063980701 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Urea, 1-(3-chloro-o-tolyl)-2-thio- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30213868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 63980-70-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

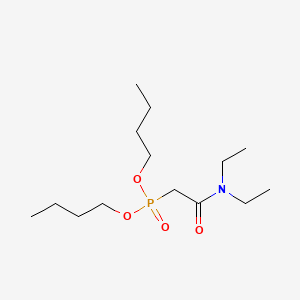

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: Can you elaborate on the structure-activity relationship (SAR) findings from the study and how modifications to the 1-(3-chloro-2-methylphenyl)-2-thiourea structure impact its potency as a urease inhibitor?

A2: The study synthesized a series of 1-aroyl-3-[3-chloro-2-methylphenyl] thiourea hybrids, essentially modifying the core 1-(3-chloro-2-methylphenyl)-2-thiourea structure with different aromatic and aliphatic side chains. The researchers discovered that these modifications significantly influenced the inhibitory activity against jack bean urease (JBU). Notably, compound 4i, containing a specific side chain modification, displayed the most potent inhibition with an IC50 value of 0.0019 ± 0.0011 µM, surpassing the standard thiourea (IC50 = 4.7455 ± 0.0545 µM) []. This finding highlights the crucial role of specific structural modifications in enhancing the inhibitory potency against urease.

Q2: The abstract mentions computational studies. Could you elaborate on how computational chemistry and modeling were employed in this research and their significance?

A3: The researchers utilized density functional theory (DFT) calculations to understand the electronic properties of the synthesized compounds []. DFT helped in determining the HOMO-LUMO energy gap, a parameter often correlated with biological activity. They found a good correlation between the calculated HOMO-LUMO gap and the experimentally determined inhibitory activities, suggesting that compounds with a smaller energy gap tend to be more potent inhibitors []. Additionally, the study employed molecular docking and molecular dynamics simulations, providing insights into the binding modes and interactions of these inhibitors with the urease enzyme []. These computational approaches are invaluable in drug discovery as they provide a molecular-level understanding of drug-target interactions, guiding the design of more potent and selective inhibitors.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(Piperazin-1-yl)furo[3,2-c]pyridine](/img/structure/B1586478.png)

![(5-Chlorobenzo[b]thiophen-3-yl)methanamine](/img/structure/B1586480.png)